molecular formula C7H10BrClN2 B3060206 (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl CAS No. 1956435-49-6

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

Cat. No.: B3060206
CAS No.: 1956435-49-6
M. Wt: 237.52
InChI Key: YGCIZBXYACYTQE-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it probably has a ring structure with alternating single and double bonds, with one nitrogen atom replacing a carbon atom in the ring .


Molecular Structure Analysis

As a pyridine derivative, this compound likely has a planar, aromatic ring structure. The presence of the bromine atom and the ethanamine group would make the molecule polar .


Chemical Reactions Analysis

The bromine atom in the molecule could potentially undergo nucleophilic substitution reactions. The amine group might participate in reactions like condensation or acylation .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that it’s likely to be a solid at room temperature, and it might be soluble in polar solvents due to the presence of the polar groups .

Safety and Hazards

Like many chemical compounds, it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes. Specific safety data would depend on various factors like its reactivity, toxicity, and environmental impact .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for uses in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

(1R)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCIZBXYACYTQE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956435-49-6
Record name 2-Pyridinemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956435-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl
Reactant of Route 3
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl
Reactant of Route 4
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl
Reactant of Route 5
Reactant of Route 5
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl
Reactant of Route 6
(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.